molecular formula C32H29OP3 B12837970 Bis(diphenylphosphinomethyl)phenylphosphine oxide

Bis(diphenylphosphinomethyl)phenylphosphine oxide

Cat. No.: B12837970
M. Wt: 522.5 g/mol
InChI Key: NENOPSPISCHXLK-UHFFFAOYSA-N
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Description

Bis(diphenylphosphinomethyl)phenylphosphine oxide is an organophosphorus compound known for its unique structure and properties. It is a white crystalline solid that functions as a ligand in coordination and organometallic chemistry. This compound is particularly notable for its ability to form stable complexes with various metals, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diphenylphosphinomethyl)phenylphosphine oxide can be synthesized through the free-radical-catalyzed addition of phenylphosphine to vinyldiphenylphosphine. The reaction typically involves the following steps:

    Reactants: Phenylphosphine and vinyldiphenylphosphine.

    Catalyst: A free-radical initiator such as azobisisobutyronitrile (AIBN).

    Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylphosphinomethyl)phenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives.

Scientific Research Applications

Bis(diphenylphosphinomethyl)phenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which bis(diphenylphosphinomethyl)phenylphosphine oxide exerts its effects involves its ability to coordinate with metal centers. The compound acts as a tridentate ligand, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphinoethyl)phenylphosphine: Similar in structure but with ethyl groups instead of methyl groups.

    Bis(diphenylphosphinophenyl)phenylphosphine: Contains phenyl groups instead of methyl groups.

    1,1,1-Tris(diphenylphosphinomethyl)ethane: A tripodal ligand with three phosphinomethyl groups.

Uniqueness

Bis(diphenylphosphinomethyl)phenylphosphine oxide is unique due to its specific coordination properties and stability. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in catalysis and material science.

Properties

Molecular Formula

C32H29OP3

Molecular Weight

522.5 g/mol

IUPAC Name

[diphenylphosphanylmethyl(phenyl)phosphoryl]methyl-diphenylphosphane

InChI

InChI=1S/C32H29OP3/c33-36(32-24-14-5-15-25-32,26-34(28-16-6-1-7-17-28)29-18-8-2-9-19-29)27-35(30-20-10-3-11-21-30)31-22-12-4-13-23-31/h1-25H,26-27H2

InChI Key

NENOPSPISCHXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CP(=O)(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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